molecular formula C25H23N3O2 B5888928 2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide

2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B5888928
M. Wt: 397.5 g/mol
InChI Key: NELRFZDWGQYKQB-UHFFFAOYSA-N
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Description

2-[3-(Naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide (CAS: 922860-29-5) is a pyridazinone derivative featuring a naphthalen-2-yl group at the 3-position of the pyridazinone core and an acetamide linker connected to a 4-isopropylphenyl moiety. Its molecular formula is C₂₅H₂₃N₃O₂, with a molecular weight of 397.47 g/mol . The compound’s structure combines a lipophilic naphthalene ring, a hydrogen-bond-accepting pyridazinone, and a hydrophobic isopropylphenyl group, making it a candidate for targeting hydrophobic binding pockets in biological systems.

Properties

IUPAC Name

2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O2/c1-17(2)18-9-11-22(12-10-18)26-24(29)16-28-25(30)14-13-23(27-28)21-8-7-19-5-3-4-6-20(19)15-21/h3-15,17H,16H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NELRFZDWGQYKQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide typically involves multi-step organic reactions. One common approach is to start with the formation of the pyridazinone core, followed by the introduction of the naphthalene and acetamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, such as halogens or alkyl groups.

Scientific Research Applications

2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or inhibitor in biochemical assays.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Pyridazinone Derivatives

Key comparisons include:

Compound Name / ID Substituents Molecular Formula MW (g/mol) Key Features Reference
Target Compound 3-(Naphthalen-2-yl), N-(4-isopropylphenyl) C₂₅H₂₃N₃O₂ 397.47 High lipophilicity (logP ~4.0*); naphthalene enhances π-π interactions
Y041-1071 3-(Naphthalen-2-yl), N-(2-methoxyphenylmethyl) C₂₄H₂₁N₃O₃ 399.45 Methoxy group increases polarity (logP: 4.01); reduced steric bulk
N-[2-(4-Methoxyphenyl)ethyl] derivative 3-(4-Methoxyphenyl), N-(4-methoxyphenylethyl) C₂₄H₂₅N₃O₃ 393.44 Dual methoxy groups improve solubility but lower logP (~3.5*)
6e (Antipyrine/Pyridazinone hybrid) 3-(4-Benzylpiperidinyl), antipyrine moiety C₂₈H₃₀N₆O₂ ~506.58 Bulky benzylpiperidine increases MW; C=O IR stretch at 1664 cm⁻¹
8a (Methylthio-pyridazinone) 3-Methyl-5-(4-methylthiobenzyl) C₁₅H₁₆N₂O₂S 300.37 Methylthio group enhances electron density; lower MW than target compound

*Note: LogP values for the target compound and N-[2-(4-methoxyphenyl)ethyl] derivative are estimated based on structural analogs .

Structural Insights :

  • Naphthalene vs.
  • Acetamide Linker : The N-(4-isopropylphenyl)acetamide moiety introduces significant hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility relative to polar analogs like Y041-1071 (methoxy-substituted) .
Physicochemical Properties
  • Lipophilicity : The target’s logP (~4.0) exceeds that of methoxy-substituted analogs (e.g., 3.5–4.01) due to the isopropylphenyl group, favoring blood-brain barrier penetration .
  • Hydrogen-Bonding Capacity: The pyridazinone’s carbonyl (C=O IR stretch ~1670 cm⁻¹) and acetamide NH provide hydrogen-bonding sites, similar to antipyrine hybrids (C=O at 1664–1681 cm⁻¹) .

Key Research Findings and Gaps

  • Unresolved Questions: Limited data exist on the target’s synthesis, exact logP, and biological targets. Further studies should explore its pharmacokinetics and activity against TRP channels or inflammatory pathways .

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